4-amino-N-cyclohexyl-2-methylbenzamide

Description

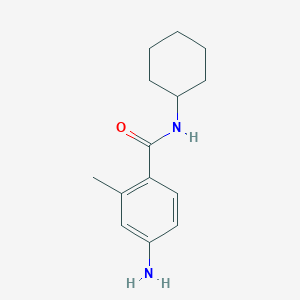

4-Amino-N-cyclohexyl-2-methylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at the 4-position, a methyl group at the 2-position, and a cyclohexylamide moiety at the N-position. Its molecular formula is inferred as C₁₅H₂₁N₂O based on structural analogs (e.g., 5-amino-2-chloro-N-cyclohexylbenzamide in ). The compound’s structure combines aromaticity with a bulky cyclohexyl group, which influences its physicochemical properties, such as solubility and lipophilicity.

The amino and methyl groups may confer hydrogen-bonding capacity and steric effects, respectively, which are critical in pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

4-amino-N-cyclohexyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-9-11(15)7-8-13(10)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCFQDCYACIKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-2-methylbenzamide typically involves the condensation of 4-amino-2-methylbenzoic acid with cyclohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of cyclohexylamine to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitrobenzamides.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

4-amino-N-cyclohexyl-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(a) 4-Bromo-N-cyclohexyl-2-methoxybenzamide ( )

- Substituents : Bromo (4-position), methoxy (2-position), cyclohexylamide.

- Key Differences: The bromo group (electron-withdrawing) and methoxy group (electron-donating) contrast with the amino (electron-donating) and methyl (steric bulk) groups in the target compound.

- Impact: Bromo increases molecular weight (MW = 324.2 g/mol vs.

(b) 5-Amino-2-chloro-N-cyclohexylbenzamide ( )

- Substituents: Amino (5-position), chloro (2-position), cyclohexylamide.

- Key Differences: Chloro (electron-withdrawing, polar) vs. methyl (nonpolar, steric) at the 2-position.

- Impact : Chloro may enhance binding to hydrophobic pockets in biological targets, while methyl increases steric hindrance.

(c) N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide ( )

- Substituents : 2-(2-ethoxyethoxy)benzamide (flexible ether chain) vs. cyclohexylamide.

- Impact : The ethoxyethoxy group increases hydrophilicity (logP reduction) compared to the hydrophobic cyclohexyl group.

(d) 4-Amino-N-(2-ethylhexyl)benzamide ( )

- Substituents : 2-ethylhexylamide (branched alkyl) vs. cyclohexylamide.

- Impact : The branched chain enhances lipophilicity but reduces structural rigidity, affecting target binding specificity.

Table 1: Comparative Properties of 4-Amino-N-cyclohexyl-2-methylbenzamide and Analogs

Crystallographic and Stability Insights

- Crystal Packing : Analogous cyclohexyl-containing benzamides (e.g., 4-methoxy-N-methylbenzamide in ) exhibit hydrogen-bonded networks (N–H⋯O), which stabilize crystal structures. The target compound likely forms similar interactions, influencing its solid-state stability.

- Environmental Stability: highlights that bromo-substituted benzamides are sensitive to pH and temperature, whereas amino-substituted analogs (e.g., the target compound) may exhibit greater thermal stability due to hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.